An In-depth Technical Guide to Mal-PEG10-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Mal-PEG10-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG10-Boc is a heterobifunctional crosslinker that is instrumental in the fields of bioconjugation, drug delivery, and the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker is characterized by three essential components: a maleimide group for thiol-selective conjugation, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique architecture provides a versatile platform for the precise and controlled assembly of complex biomolecules.
The maleimide moiety allows for specific and stable covalent bond formation with sulfhydryl groups, commonly found in cysteine residues of proteins and peptides.[1] The PEG10 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can improve pharmacokinetic properties and reduce non-specific aggregation.[2] The Boc protecting group provides an orthogonal handle for subsequent modifications; it is stable under various conditions but can be efficiently removed under mild acidic conditions to reveal a primary amine for further conjugation.[3][4] This guide provides a comprehensive overview of the technical data, experimental protocols, and applications of Mal-PEG10-Boc and its derivatives.
Core Structure and Properties
The designation "Mal-PEG10-Boc" typically refers to a molecule where a maleimide group is attached to one end of a 10-unit polyethylene glycol chain, and a Boc-protected amine is at the other end. This structure is formally named Maleimide-PEG10-NH-Boc .
Caption: Chemical Structure of Mal-PEG10-NH-Boc.
Quantitative Data
The following table summarizes the key quantitative properties of Mal-PEG10-Boc and related structures. Data is aggregated from various commercial suppliers for representative purposes.
| Property | Value | Notes |
| Compound Name | Mal-PEG10-NH-Boc | Also referred to as Maleimide-PEG10-NH-Boc |
| Molecular Formula | C₃₁H₅₂N₂O₁₄ (example for Mal-NH-PEG10-COOH) | Varies slightly based on the exact linker terminus before maleimide functionalization. |
| Molecular Weight | ~700 - 800 g/mol (typical range) | Specific MW for Mal-NH-PEG10-COOH is 680.74 g/mol . The Boc-NH-PEG10-NH2 precursor has a MW of 600.74 g/mol . |
| Purity | ≥95% | As determined by HPLC or NMR. |
| Appearance | White to off-white solid or viscous liquid | Dependent on molecular weight and purity. |
| Solubility | Soluble in DMSO, DMF, DCM | Soluble in most organic solvents and aqueous buffers. |
| Storage Conditions | -20°C, protect from moisture and light | Recommended for long-term stability. |
Key Applications and Mechanisms of Action
Mal-PEG10-Boc is a cornerstone linker in the construction of ADCs and PROTACs, enabling the precise connection of antibodies or targeting ligands to therapeutic payloads or E3 ligase recruiters.
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a critical role in connecting a monoclonal antibody to a potent cytotoxic drug. The PEG component of the linker improves the ADC's solubility and pharmacokinetic profile.
The general mechanism involves:
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Targeting: The ADC circulates in the bloodstream and the antibody component binds specifically to an antigen on the surface of a cancer cell.
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Internalization: The cell internalizes the ADC-antigen complex.
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Payload Release: Inside the cell, the linker is cleaved (if cleavable) or the antibody is degraded, releasing the cytotoxic payload.
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Cell Death: The payload exerts its cytotoxic effect, leading to the death of the cancer cell.
Caption: Mechanism of Action for an Antibody-Drug Conjugate (ADC).
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that hijack the body's own ubiquitin-proteasome system to induce the degradation of a specific target protein. The linker's length and flexibility are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
The mechanism proceeds as follows:
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Ternary Complex Formation: The PROTAC simultaneously binds to the Protein of Interest (POI) and an E3 ligase, forming a POI-PROTAC-E3 ligase ternary complex.
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Ubiquitination: The E3 ligase transfers ubiquitin molecules to the POI.
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Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the proteasome.
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Recycling: The PROTAC is released and can induce the degradation of another POI molecule.
Caption: Mechanism of Action for a PROTAC Molecule.
Experimental Protocols
The use of Mal-PEG10-Boc involves a sequential, two-stage conjugation strategy: an initial thiol-reactive conjugation via the maleimide group, followed by deprotection of the Boc group to enable a second conjugation at the newly exposed amine.
Protocol 1: Maleimide-Thiol Conjugation
This protocol details the conjugation of the maleimide group to a thiol-containing molecule, such as a reduced antibody.
Materials:
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Thiol-containing protein (e.g., antibody)
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Mal-PEG10-Boc
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Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
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Quenching Reagent: Cysteine or β-mercaptoethanol
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Anhydrous DMSO or DMF
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Desalting column (e.g., Sephadex G-25)
Workflow Diagram:
Caption: Experimental Workflow for Maleimide-Thiol Conjugation.
Procedure:
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Protein Reduction (if necessary):
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Dissolve the antibody in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
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Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
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Incubate at 37°C for 30-90 minutes under an inert atmosphere (e.g., nitrogen) to reduce disulfide bonds and generate free thiols.
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-
Purification of Reduced Protein:
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Immediately following reduction, remove excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer. This step is critical to prevent re-oxidation of the thiol groups.
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-
Conjugation Reaction:
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Prepare a stock solution of Mal-PEG10-Boc (e.g., 10 mM) in anhydrous DMSO or DMF.
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Add a 10- to 20-fold molar excess of the Mal-PEG10-Boc solution to the purified, reduced antibody.
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Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
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-
Quenching and Final Purification:
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Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like cysteine and incubating for 15-30 minutes.
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Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and quenching reagent.
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Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose a primary amine for subsequent conjugation.
Materials:
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Boc-protected PEG conjugate
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Trifluoroacetic Acid (TFA)
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Anhydrous Dichloromethane (DCM)
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Scavenger (optional): Triisopropylsilane (TIS)
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Diethyl ether (for precipitation)
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Saturated sodium bicarbonate solution (for neutralization)
Workflow Diagram:
